Cas no 1098359-85-3 (7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione)

7-ブロモ-2,3,4,5-テトラヒドロ-1λ6-ベンゾチエピン-1,1,5-トリオンは、硫黄原子を中心とした六員環構造を有する有機硫黄化合物です。臭素置換基を有するため、求電子反応やカップリング反応における高い反応性を示します。特に、医薬品中間体や機能性材料の合成において有用なビルディングブロックとしての応用が期待されます。1,1,5-トリオン構造は電子吸引性が強く、分子設計において電子特性の調整が可能です。結晶性が良好なため、精製や取り扱いが容易であり、安定性にも優れています。

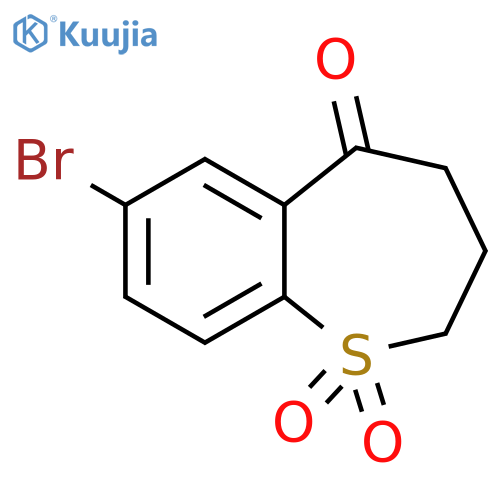

1098359-85-3 structure

商品名:7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione

7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione 化学的及び物理的性質

名前と識別子

-

- 7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione

- 1-Benzothiepin-5(2H)-one, 7-bromo-3,4-dihydro-, 1,1-dioxide

-

- インチ: 1S/C10H9BrO3S/c11-7-3-4-10-8(6-7)9(12)2-1-5-15(10,13)14/h3-4,6H,1-2,5H2

- InChIKey: TURVPMRZFWJFMG-UHFFFAOYSA-N

- ほほえんだ: S1(=O)(=O)C2=CC=C(Br)C=C2C(=O)CCC1

7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1721113-5.0g |

7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione |

1098359-85-3 | 95% | 5g |

$2028.0 | 2023-06-04 | |

| Enamine | EN300-1721113-10.0g |

7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione |

1098359-85-3 | 95% | 10g |

$3007.0 | 2023-06-04 | |

| Enamine | EN300-1721113-5g |

7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione |

1098359-85-3 | 95% | 5g |

$2028.0 | 2023-09-20 | |

| Aaron | AR01DVO3-250mg |

7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione |

1098359-85-3 | 95% | 250mg |

$503.00 | 2025-02-09 | |

| Enamine | EN300-1721113-10g |

7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione |

1098359-85-3 | 95% | 10g |

$3007.0 | 2023-09-20 | |

| A2B Chem LLC | AX26087-500mg |

7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione |

1098359-85-3 | 95% | 500mg |

$610.00 | 2024-04-20 | |

| A2B Chem LLC | AX26087-50mg |

7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione |

1098359-85-3 | 95% | 50mg |

$206.00 | 2024-04-20 | |

| 1PlusChem | 1P01DVFR-5g |

7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione |

1098359-85-3 | 95% | 5g |

$2569.00 | 2023-12-26 | |

| 1PlusChem | 1P01DVFR-500mg |

7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione |

1098359-85-3 | 95% | 500mg |

$737.00 | 2023-12-26 | |

| 1PlusChem | 1P01DVFR-100mg |

7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione |

1098359-85-3 | 95% | 100mg |

$350.00 | 2023-12-26 |

7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione 関連文献

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

1098359-85-3 (7-bromo-2,3,4,5-tetrahydro-1lambda6-benzothiepine-1,1,5-trione) 関連製品

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量